molecular formula C19H26N2 B14631973 N~1~-(Heptan-2-yl)-N~4~-phenylbenzene-1,4-diamine CAS No. 53626-69-0

N~1~-(Heptan-2-yl)-N~4~-phenylbenzene-1,4-diamine

Cat. No.: B14631973
CAS No.: 53626-69-0
M. Wt: 282.4 g/mol
InChI Key: BESSXHKSLAMFFX-UHFFFAOYSA-N
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Description

N~1~-(Heptan-2-yl)-N~4~-phenylbenzene-1,4-diamine is an organic compound that belongs to the class of aromatic amines. This compound is characterized by the presence of a heptan-2-yl group attached to the nitrogen atom at position 1 and a phenyl group attached to the nitrogen atom at position 4 of the benzene-1,4-diamine structure. Aromatic amines are known for their wide range of applications in various fields, including chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(Heptan-2-yl)-N~4~-phenylbenzene-1,4-diamine can be achieved through several synthetic routes. One common method involves the reaction of benzene-1,4-diamine with heptan-2-yl chloride in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of N1-(Heptan-2-yl)-N~4~-phenylbenzene-1,4-diamine may involve large-scale reactions using similar synthetic routes. The process may be optimized for higher yields and purity by adjusting reaction conditions such as temperature, pressure, and solvent choice. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N~1~-(Heptan-2-yl)-N~4~-phenylbenzene-1,4-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH~4~) and sodium borohydride (NaBH~4~) are commonly used.

    Substitution: Electrophilic substitution reactions typically require reagents like nitric acid (HNO~3~) for nitration, sulfuric acid (H~2~SO~4~) for sulfonation, and halogens (Cl~2~, Br2) for halogenation.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Nitro, sulfonyl, and halogenated derivatives.

Scientific Research Applications

N~1~-(Heptan-2-yl)-N~4~-phenylbenzene-1,4-diamine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its bioactive properties.

    Industry: Utilized in the production of dyes, pigments, and polymers.

Mechanism of Action

The mechanism of action of N1-(Heptan-2-yl)-N~4~-phenylbenzene-1,4-diamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    N~1~-(Heptan-2-yl)-N~4~-phenylbenzene-1,3-diamine: Similar structure but with the amine groups at different positions on the benzene ring.

    N~1~-(Heptan-2-yl)-N~4~-phenylbenzene-1,2-diamine: Another isomer with amine groups at different positions.

    N~1~-(Heptan-2-yl)-N~4~-phenylbenzene-1,4-diamine derivatives: Compounds with additional functional groups attached to the benzene ring.

Uniqueness

This compound is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the heptan-2-yl group and the phenyl group at specific positions on the benzene ring can result in distinct properties compared to other isomers and derivatives.

Properties

CAS No.

53626-69-0

Molecular Formula

C19H26N2

Molecular Weight

282.4 g/mol

IUPAC Name

4-N-heptan-2-yl-1-N-phenylbenzene-1,4-diamine

InChI

InChI=1S/C19H26N2/c1-3-4-6-9-16(2)20-18-12-14-19(15-13-18)21-17-10-7-5-8-11-17/h5,7-8,10-16,20-21H,3-4,6,9H2,1-2H3

InChI Key

BESSXHKSLAMFFX-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(C)NC1=CC=C(C=C1)NC2=CC=CC=C2

Origin of Product

United States

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